4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid
Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid is a useful research compound. Its molecular formula is C14H8N2O4 and its molecular weight is 268.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to have potential analgesic and sedative activity .
Mode of Action
It’s worth noting that the analgesic activity of similar compounds was confirmed in the “hot plate” test and in the “writhing” test .
Biochemical Pathways
Similar compounds have been shown to inhibit the locomotor activity in mice to a statistically significant extent .
Pharmacokinetics
The intensification of hydrophobic properties by increasing the substituent to two carbon atoms weakened the analgesic properties of similar compounds .
Result of Action
Similar compounds were found to be more active in the “writhing” test than aspirin, and two of them were similar to morphine . In addition, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .
Action Environment
It’s worth noting that the chemical structure of similar compounds was found to have a relationship with their analgesic and sedative properties .
Properties
IUPAC Name |
4-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-12-10-5-6-15-7-11(10)13(18)16(12)9-3-1-8(2-4-9)14(19)20/h1-7H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWMCQDVNJDZMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C2=O)C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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